7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine
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Overview
Description
7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine is a useful research compound. Its molecular formula is C4H3ClN6 and its molecular weight is 170.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Compound Formation
7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine plays a crucial role in the formation of novel chemical compounds. For instance, it has been used in the synthesis of fused azolo[1,5-a]pteridines and azolo[5,1-b]purines, which are achieved through nitration and subsequent reduction processes (Gazizov et al., 2020). Additionally, this chemical is instrumental in the regioselective synthesis of substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides (Drev et al., 2014).
Pharmacological Research
In the field of pharmacology, this compound derivatives have shown potential as inhibitors for the treatment of Mycobacterium tuberculosis (Sutherland et al., 2022). This research demonstrates its significance in developing new therapeutic agents.
Material Science and Dyes
This compound is also significant in material science, particularly in the synthesis of novel arylazo disperse dyes derived from similar compounds for various industrial applications (Liu et al., 2013).
Novel Synthesis Techniques
Innovative synthesis techniques involving this compound are being explored. For example, Kaping et al. (2020) reported a one-pot regioselective synthesis method of highly substituted pyrazolo[1,5-a]pyrimidines, which enhances the efficiency of chemical synthesis processes (Kaping et al., 2020).
Mechanism of Action
Target of Action
The primary target of 7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This compound is designed to fit into the ATP binding site of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2 .
Biochemical Pathways
By inhibiting CDK2, this compound affects the cell cycle progression . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression, resulting in the inhibition of cell growth . Additionally, this compound induces apoptosis within cells , leading to the death of cancer cells.
Safety and Hazards
The safety information available indicates that 7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The future directions for the research and development of 7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine and its derivatives are likely to focus on their potential applications in various fields of research and industry . Given their significant impact in medicinal chemistry and material science, these compounds are expected to continue attracting a great deal of attention .
Properties
IUPAC Name |
7-chlorotetrazolo[1,5-c]pyrimidin-8-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN6/c5-3-2(6)4-8-9-10-11(4)1-7-3/h1H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJPONWLUZPASL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C2=NN=NN21)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40324656 |
Source
|
Record name | 7-chlorotetrazolo[1,5-c]pyrimidin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40324656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3210-38-6 |
Source
|
Record name | NSC407413 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407413 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-chlorotetrazolo[1,5-c]pyrimidin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40324656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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